2-Acetamido-5-aminopyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Acetamido-5-aminopyridine involves several steps, including diazotization and solventless thermolysis followed by hydrolysis, which result in significant yields. For instance, 2-Amino-5-fluoropyridine can be synthesized from 2-acetamido-5-aminopyridine through these processes, demonstrating the compound's versatility as a precursor for other chemical entities (Huang Gang, 2006).
Molecular Structure Analysis
The conformational and spectroscopic profile of 2-acetamido-5-aminopyridine has been studied using both experimental and computational methods, highlighting the stable conformers of the compound. Vibrational wavenumbers and electronic absorption spectrum have been determined, providing insight into the molecule's conformational attributes (S. Pathak et al., 2015).
Chemical Reactions and Properties
2-Acetamido-5-aminopyridine has been explored as a potential cocrystallizing agent, demonstrating its ability to form stable hydrogen-bonded motifs without proton transfer in the assembly of binary cocrystals (C. Aakeröy et al., 2006). This underscores its chemical reactivity and potential for use in supramolecular chemistry.
Physical Properties Analysis
The physical properties, including vibrational and spectroscopic characteristics of 2-acetamido-5-aminopyridine, are closely tied to its molecular structure. The compound's solid-phase vibrational features and electronic absorption in solution offer a comprehensive view of its physical profile, supporting its application in various chemical studies (S. Pathak et al., 2015).
Scientific Research Applications
Conformational and Spectroscopic Profile
- Conformational Analysis: 2-Acetamido-5-aminopyridine has been studied for its conformational and spectroscopic profile using experimental and computational methods. This includes potential energy scans and vibrational wavenumber calculations, with experimental validation through FT-IR, FT-Raman spectroscopy, and electronic absorption spectrum analysis. This research is valuable for understanding the physical and chemical properties of this compound (Pathak et al., 2015).
Synthesis of Derivatives
- Derivative Synthesis: There are studies on synthesizing derivatives from 2-Acetamido-5-aminopyridine. For instance, the synthesis of 2-Amino-5-fluoropyridine from this compound has been achieved through a series of reactions including diazotization and thermolysis, indicating its potential as a precursor in chemical synthesis (Huang Gang, 2006).
Cocrystallizing Agent
- Cocrystallizing Agent: Research has explored 2-Acetamido-5-aminopyridine's role as a cocrystallizing agent, particularly its effectiveness in constructing binary cocrystals with carboxylic acids. This study emphasizes its utility in facilitating predictable and rational assembly in supramolecular chemistry (Aakeröy et al., 2006).
Molecular Docking and Density Functional Theory Studies
- Molecular Docking Studies: In-depth molecular docking and density functional theory studies on compounds like N-(5-aminopyridin-2-yl)acetamide, which is structurally related to 2-Acetamido-5-aminopyridine, reveal insights into their bioactivity and potential therapeutic applications, such as inhibiting diabetic nephropathy (Asath et al., 2016).
Safety And Hazards
2-Acetamido-5-aminopyridine is classified as an irritant . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It is also advised not to eat, drink, or smoke when using this product. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
N-(5-aminopyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGURHSLXPDJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370620 | |
Record name | 2-Acetamido-5-aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-aminopyridine | |
CAS RN |
29958-14-3 | |
Record name | 2-Acetamido-5-aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamido-5-aminopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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